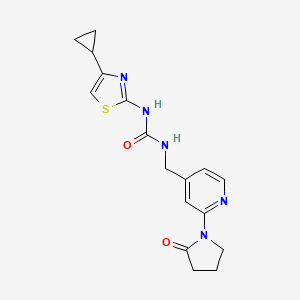
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic compound characterized by a complex structure featuring a thiadiazole ring, an imidazole ring, and a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves several key steps:
Formation of the Thiadiazole Ring: : This step involves the cyclization of appropriate thiourea derivatives with ethyl bromide, in the presence of a base, to form the thiadiazole ring.
Imidazole Ring Attachment: : Subsequent reactions include the alkylation of a 2-methyl-1H-imidazole with a pyridazine derivative, facilitated by nucleophilic substitution reactions.
Final Assembly: : The thiadiazole intermediate is then condensed with the imidazole-pyridazine compound under controlled conditions to form the final product.
These reactions typically require precise conditions, such as anhydrous solvents, controlled temperatures, and specific catalysts to achieve high yields.
Industrial Production Methods
Scaling up these reactions for industrial production necessitates optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Large-scale synthesis may employ continuous flow reactors to maintain optimal conditions and improve product yield.
化学反応の分析
Types of Reactions It Undergoes
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized to introduce functional groups or alter existing ones.
Reduction: : Reduction reactions can modify specific parts of the molecule, such as reducing the imidazole ring.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole and imidazole rings.
Common Reagents and Conditions Used
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituting Agents: : Halogenated compounds or nucleophiles such as amines and thiols.
Major Products Formed
The reactions produce various derivatives that can be used for further study or as intermediates in the synthesis of more complex molecules.
科学的研究の応用
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide has multiple research applications:
Chemistry: : Used as a precursor for the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activities, such as enzyme inhibition.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of new materials or chemical sensors.
作用機序
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of biochemical pathways, potentially affecting signal transduction, metabolic processes, or gene expression.
類似化合物との比較
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds such as:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-6-(2-ethyl-1H-imidazol-1-yl)pyridazine-3-carboxamide: : Similar in structure but differs in alkyl substituents.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: : Lacks the 2-methyl group on the imidazole ring.
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-3-22-13-19-18-12(23-13)15-11(21)9-4-5-10(17-16-9)20-7-6-14-8(20)2/h4-7H,3H2,1-2H3,(H,15,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRKMYRJUDFCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2682909.png)
![3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682910.png)

![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)


![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)
![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2682921.png)



![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/new.no-structure.jpg)

